Chitobiose Octaacetate: A Technical Guide for Researchers
Chitobiose Octaacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chitobiose Octaacetate, a fully acetylated derivative of chitobiose. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and discusses the biological context of its parent compound, chitobiose, particularly in cellular signaling.
Core Properties of Chitobiose Octaacetate
Chitobiose octaacetate, also known as peracetylchitobiose, is a derivative of chitobiose where all hydroxyl and amino groups are acetylated. This modification increases its solubility in organic solvents and makes it a useful intermediate in the synthesis of various chitooligosaccharide derivatives.
Chemical and Physical Data
The key quantitative properties of chitobiose octaacetate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 41670-99-9 | [1][2] |
| Alternate CAS Number | 7284-18-6 | [3][4] |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2][3][4] |
| Molecular Weight | 676.62 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Purity | ≥95% | [5] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 0.5 mg/mL | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of chitobiose octaacetate, starting from chitin (B13524).
Synthesis of Chitobiose from Chitin via Enzymatic Hydrolysis
The production of chitobiose from chitin is a two-step process involving the preparation of colloidal chitin and subsequent enzymatic hydrolysis.
Materials:
-
Chitin flakes (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Ice-cold distilled water
-
Chitinase enzyme (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
Procedure:
-
Preparation of Colloidal Chitin:
-
Slowly add 150 mL of 12 M HCl to 20 grams of chitin flakes in a 1000-mL glass beaker with continuous stirring at 25°C overnight.
-
Centrifuge the mixture at 3,924 x g for 30-60 minutes at 4°C and discard the supernatant.
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60°C and then grind it into a fine powder using a mortar and pestle.
-
-
Enzymatic Hydrolysis:
-
In an Erlenmeyer flask, prepare a reaction mixture containing 1 g of dried colloidal chitin, 20,000 U of chitinase, and 8 mg of BSA in a total volume of 1 L of 0.1 M sodium acetate buffer (pH 5.5).
-
Incubate the mixture for 24 hours at 30°C with continuous agitation.
-
After incubation, centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin.
-
Concentrate the supernatant containing chitobiose using a centrifugal filter unit (e.g., Amicon Ultra-15, 30 kDa cut-off) at 4,129 x g for 30 minutes at 4°C.
-
-
Purification of Chitobiose:
-
The concentrated chitobiose solution can be further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Dissolve the chitobiose sample in deionized water.
-
Inject aliquots of the sample into a preparative HPLC system equipped with an amino column (e.g., Asahipak NH₂P-50 10E).
-
Elute with a gradient of acetonitrile:water (e.g., starting from 70:30 v/v) at a flow rate of 1.0 mL/min.
-
Collect the fractions corresponding to chitobiose and lyophilize to obtain pure chitobiose.
-
Synthesis of Chitobiose Octaacetate via Peracetylation
This protocol describes the complete acetylation of chitobiose to yield chitobiose octaacetate.
Materials:
-
Purified chitobiose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acetylation Reaction:
-
Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a sufficient excess to acetylate all hydroxyl and amino groups, typically 1.5–2.0 equivalents per group) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding dry methanol to the reaction mixture.
-
Co-evaporate the mixture with toluene to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure chitobiose octaacetate.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of chitobiose octaacetate.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve a small amount of the purified chitobiose octaacetate in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
Expected Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the acetyl protons (around 1.9-2.2 ppm), the sugar ring protons, and the N-acetyl protons. The integration of these signals can confirm the full acetylation.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the acetyl groups (around 170 ppm), the methyl carbons of the acetyl groups (around 20-23 ppm), and the carbons of the glucopyranose rings.
Biological Context and Signaling Pathways
Chitobiose octaacetate itself is not known to be directly involved in biological signaling pathways. Its primary role in research is that of a protected, soluble precursor for the synthesis of more complex, biologically active chitooligosaccharides. The biological activity lies within the deacetylated or partially acetylated forms of chitobiose and other chitooligosaccharides.
Chitooligosaccharides in Plant Defense Signaling
Chitooligosaccharides, including chitobiose, are potent elicitors of defense responses in plants.[1] They are recognized as pathogen-associated molecular patterns (PAMPs), as chitin is a major component of fungal cell walls.[4] The perception of chitooligosaccharides by plant cells triggers a signaling cascade that leads to the activation of various defense mechanisms.
The signaling pathway is initiated by the binding of chitooligosaccharides to receptor-like kinases (RLKs) on the plant cell surface, which often contain LysM motifs.[4][7] This binding event activates a downstream signaling cascade that includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in gene expression, ultimately leading to enhanced resistance against pathogens.[7]
Chitooligosaccharide-induced plant defense signaling pathway.
Conclusion
Chitobiose octaacetate is a valuable chemical entity for researchers in glycobiology and drug development. Its well-defined chemical and physical properties, combined with established synthetic routes, make it an important building block for the creation of novel carbohydrate-based molecules. While not biologically active itself, its precursor, chitobiose, and other chitooligosaccharides play crucial roles in biological processes such as plant immunity. This technical guide provides the foundational knowledge and experimental protocols necessary for the effective utilization of chitobiose octaacetate in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of some (1 goes to 6)-linked disaccharides, and their derivatives suitable for protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]
